3-[(2,4-Dichlorophenyl)methyl]quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,4-Dichlorophenyl)methyl]quinazolin-4(3H)-one is a chemical compound belonging to the quinazolinone family Quinazolinones are nitrogen-containing heterocycles that have garnered significant interest due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dichlorophenyl)methyl]quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with 2,4-dichlorobenzyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the quinazolinone ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dichlorophenyl)methyl]quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
Industry: Its derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(2,4-Dichlorophenyl)methyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets. In antimicrobial applications, the compound inhibits bacterial growth by interfering with essential enzymes and cellular processes. In anticancer applications, it induces apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one: Exhibits potent antimicrobial activity.
3-Phenylquinazolin-2,4(1H,3H)-dithione: Known for its anticancer properties.
2-Methyl-3-phenylquinazolin-4(3H)-one: Used in the synthesis of various biologically active molecules.
Uniqueness
3-[(2,4-Dichlorophenyl)methyl]quinazolin-4(3H)-one stands out due to its dual antimicrobial and anticancer activities. Its unique structure allows for versatile chemical modifications, making it a valuable compound in drug discovery and development.
Properties
CAS No. |
141305-92-2 |
---|---|
Molecular Formula |
C15H10Cl2N2O |
Molecular Weight |
305.2 g/mol |
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C15H10Cl2N2O/c16-11-6-5-10(13(17)7-11)8-19-9-18-14-4-2-1-3-12(14)15(19)20/h1-7,9H,8H2 |
InChI Key |
GRZQWUNRWDAJIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.